Product packaging for 5-(2-Pyridylmethyl)-1H-tetrazole(Cat. No.:)

5-(2-Pyridylmethyl)-1H-tetrazole

Cat. No.: B8643963
M. Wt: 161.16 g/mol
InChI Key: RSFVRXVCIYJIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Pyridylmethyl)-1H-tetrazole is a synthetic heterocyclic compound featuring a tetrazole ring substituted with a pyridylmethyl group. This molecular structure places it within a class of nitrogen-rich heterocycles that serve as pivotal building blocks and pharmacophores in scientific research. Tetrazole derivatives are widely recognized for their role as bioisosteres for carboxylic acid groups in medicinal chemistry, offering similar pKa and spatial requirements while improving metabolic stability and membrane permeability in drug candidates. In research applications, this compound is valuable for the synthesis and crystal engineering of metal-organic complexes , where it can act as a versatile ligand for transition metals. The electron-rich, planar tetrazole ring system is integral to developing energetic materials, agrochemicals, and coordination polymers. Furthermore, tetrazole-based scaffolds are investigated for their diverse pharmacological properties, including potential antibacterial, antifungal, anti-inflammatory, and anticancer activities . This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area, in accordance with their institution's chemical hygiene plan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5 B8643963 5-(2-Pyridylmethyl)-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)pyridine

InChI

InChI=1S/C7H7N5/c1-2-4-8-6(3-1)5-7-9-11-12-10-7/h1-4H,5H2,(H,9,10,11,12)

InChI Key

RSFVRXVCIYJIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NNN=N2

Origin of Product

United States

Synthetic Methodologies for 5 2 Pyridylmethyl 1h Tetrazole and Its Derivatives

Cycloaddition Reactions in Tetrazole Synthesis

The construction of the tetrazole ring is predominantly achieved through cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are fundamental to the synthesis of a vast array of heterocyclic compounds.

[3+2] Cycloaddition of Nitriles with Azides

The [3+2] cycloaddition reaction between a nitrile (a compound containing a -C≡N functional group) and an azide (B81097) (a compound containing a -N₃ functional group) is the most proficient and widely utilized route for the synthesis of 5-substituted-1H-tetrazoles. acs.org This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar cycloaddition of an azide to a dipolarophile, in this case, a nitrile.

The reaction mechanism involves the concerted or stepwise addition of the azide to the nitrile, leading to the formation of the stable, aromatic tetrazole ring. While this reaction can proceed thermally, it often requires high temperatures and long reaction times, and may be associated with the use of hazardous reagents like hydrazoic acid. acs.orgresearchgate.net To overcome these limitations, various catalytic systems have been developed to promote the reaction under milder conditions and improve yields. acs.org The activation of the nitrile substrate by a Brønsted or Lewis acid catalyst is a key factor in enhancing the rate of the azide-nitrile cycloaddition. organic-chemistry.org

Catalytic Approaches to Cycloaddition

Copper-based catalysts have been extensively investigated and proven to be effective in the synthesis of 5-substituted 1H-tetrazoles. nih.gov Both Copper(I) and Copper(II) species have been successfully employed. The [3+2] cycloaddition between various nitriles and trimethylsilyl azide proceeds smoothly in the presence of a Cu(I) catalyst. elsevierpure.com It is proposed that the reaction mechanism involves the in-situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. elsevierpure.comscilit.com

Several copper complexes have been utilized as catalysts. For instance, the [Cu(phen)(PPh₃)₂]NO₃ complex has been reported to catalyze the [3+2] cycloaddition of organic nitriles with sodium azide under homogeneous conditions. acs.orgnih.gov Similarly, Cu(II)-Schiff base and Cu(II)-salen type complexes have demonstrated utility in catalyzing tetrazole synthesis. acs.orgnih.gov The use of copper nanoparticles as a heterogeneous catalyst has also been explored, offering advantages such as ease of recovery and reusability. rsc.org

CatalystSubstratesSolventConditionsYieldReference
[Cu(phen)(PPh₃)₂]NO₃Substituted nitriles, Sodium azideGreen mediaMicrowave, 65 °C, 15 minHigh nih.gov
CuIVarious nitriles, Trimethylsilyl azideDMF/MeOH-Good to high elsevierpure.com
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Benzaldehyde, Hydroxylammonium chloride, Sodium azideWater40 °C- nih.gov

Cobalt(II) complexes have emerged as efficient homogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide. acs.orgnih.govnih.gov A notable example is a Cobalt(II) complex with the tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, which has shown excellent catalytic activity under mild reaction conditions. acs.orgnih.govnih.gov

Mechanistic investigations suggest that the reaction proceeds through the formation of an intermediate cobalt(II) diazido complex. acs.orgnih.gov This intermediate has been isolated and structurally characterized, and it also demonstrates good catalytic activity for the synthesis of these tetrazoles. acs.orgnih.govnih.gov This represents the first instance of cobalt complexes being used for this transformation under homogeneous conditions, with near-quantitative yields obtained for a majority of substrates. acs.orgnih.gov

CatalystSubstratesSolventConditionsYieldReference
Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amineAryl nitriles, Sodium azideMethanolRefluxNear quantitative acs.orgnih.gov

Iron(III)-porphyrin complexes have been utilized as effective catalysts for the [3+2] cycloaddition reaction to synthesize tetrazole derivatives. acs.orgnih.gov Specifically, the water-soluble 5,10,15,20-tetrakis(4-sulfonatophenyl)-porphyrin-iron(III) chloride (FeTSPP) has been employed to facilitate this reaction in an aqueous medium. acs.orgnih.govresearchgate.net This approach is particularly noteworthy for its environmental benefits, as it uses water as a solvent. researchgate.net

The use of FeTSPP has been shown to be highly effective, affording the desired tetrazole products in excellent yields and with short reaction times. researchgate.net An additional advantage of this catalytic system is the recoverability and reusability of the catalyst without a significant loss of catalytic activity. researchgate.net Iron porphyrin complexes are attractive catalysts due to iron being an inexpensive and environmentally friendly metal, and the porphyrin ligand can be modified to fine-tune the catalytic performance. rsc.org

CatalystSubstratesSolventConditionsYieldReference
5,10,15,20-tetrakis(4-sulfonatophenyl)-porphyrin-iron(III) chloride (FeTSPP)Nitriles, AzidesAqueous medium-Excellent (e.g., 97%) researchgate.net

Platinum-based nanomaterials have garnered significant interest for their catalytic applications in various organic transformations. mdpi.com Monodisperse platinum nanoparticles supported on activated carbon (Md-Pt NPs@AC) have been shown to effectively catalyze the [3+2] cycloaddition of aromatic nitriles with sodium azide. thieme-connect.com This heterogeneous catalytic system allows for the synthesis of 5-substituted 1H-tetrazoles in high yields under microwave irradiation. thieme-connect.com

A key advantage of using platinum nanoparticles as a heterogeneous catalyst is the ease of recovery and reuse. The catalyst can be recovered by centrifugation and reused multiple times with only a slight reduction in yield. thieme-connect.com The catalytic activity of these monodisperse platinum nanoparticles has been found to be superior to that of other heterogeneous catalysts under similar conditions. thieme-connect.com

CatalystSubstratesSolventConditionsYieldReference
Monodisperse platinum nanoparticles on activated carbon (Md-Pt NPs@AC)Aromatic nitriles, Sodium azideDMFMicrowave (140 W), 90 °C89–99% thieme-connect.com
Ruthenium Nanoparticle Catalysis

Ruthenium-catalyzed reactions are well-established in organic synthesis, particularly for cyanation reactions which can produce the nitrile precursors necessary for tetrazole synthesis. The ability of ruthenium to exist in multiple oxidation states makes it a versatile catalyst. While direct catalysis of the cycloaddition of nitriles with azides by ruthenium nanoparticles is not extensively documented for this specific tetrazole, a two-step approach can be inferred. First, a ruthenium catalyst could be employed for the synthesis of 2-pyridylacetonitrile. Subsequently, this nitrile can be converted to 5-(2-Pyridylmethyl)-1H-tetrazole. Ruthenium-catalyzed cyanation reactions often utilize safer cyanide sources and proceed under milder conditions compared to traditional methods nih.gov. For instance, RuCl₃·nH₂O has been used to catalyze the oxidative cyanation of tertiary amines with sodium cyanide in acetic acid and methanol at 60 °C nih.gov. While this highlights the potential of ruthenium in precursor synthesis, further research is needed to develop direct ruthenium nanoparticle-catalyzed cycloaddition for tetrazole formation.

Table 1: Representative Ruthenium-Catalyzed Cyanation for Nitrile Precursor Synthesis

CatalystCyanide SourceOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
RuCl₃·nH₂ONaCNO₂Acetic Acid/Methanol601-2Excellent nih.gov
Ruthenium-carbamato complexK₄[Fe(CN)₆]H₂O₂/O₂--<1>90 nih.gov

Note: This table represents general ruthenium-catalyzed cyanation reactions for the synthesis of nitriles, the precursors to tetrazoles, as direct catalysis for the tetrazole formation is not widely reported.

Nickel(II) Catalysis

Nickel(II) catalysis has emerged as an efficient method for the synthesis of 5-substituted-1H-tetrazoles through the [3+2] cycloaddition of nitriles and sodium azide. The use of heterogeneous nickel catalysts, such as nickel zirconium phosphate (NiZrP), offers advantages like good to high yields, relatively short reaction times, and catalyst reusability. A plausible mechanism involves the coordination of the nitrogen atoms of the nitrile and the azide to the Ni(II) center, which facilitates the cyclization step.

Research has demonstrated the synthesis of various 5-substituted-1H-tetrazoles using 5 mol% of NiZrP in DMSO at 120°C, achieving high yields. While the synthesis of this compound is not explicitly detailed, the methodology has been successfully applied to a range of nitriles, including those with aromatic and aliphatic substituents.

Table 2: Nickel(II)-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles

Substrate (Nitrile)CatalystSolventTemperature (°C)Time (h)Yield (%)
4-ChlorobenzonitrileNiZrP (5 mol%)DMSO120194
BenzonitrileNiZrP (5 mol%)DMSO120194
AcetonitrileNiZrP (5 mol%)DMSO1201.585
PhenylacetonitrileNiZrP (5 mol%)DMSO120192

This table showcases the general applicability of Nickel(II) catalysis for the synthesis of 5-substituted-1H-tetrazoles.

One-Pot Reaction Strategies

One-pot syntheses of 5-substituted 1H-tetrazoles are highly valued for their efficiency, reduced waste, and operational simplicity. These strategies often involve multicomponent reactions where the tetrazole ring is formed in situ from various starting materials. For pyridyl-substituted tetrazoles, a common one-pot approach involves the reaction of a pyridylacetonitrile with an azide source, often in the presence of a catalyst.

For instance, the synthesis of metal-organic frameworks has utilized the in-situ formation of pyridylmethyl tetrazole ligands. In these processes, a cyanopyridine derivative reacts with sodium azide in the presence of a metal salt under hydrothermal conditions to form the corresponding pyridyl-tetrazole complex directly. This demonstrates the feasibility of a one-pot synthesis of this compound. General one-pot methods for 5-substituted tetrazoles often employ catalysts like zinc salts in water, which offers a green and safe approach by minimizing the risk of handling hydrazoic acid organic-chemistry.org.

Advanced Synthetic Techniques

To enhance the efficiency and sustainability of tetrazole synthesis, advanced techniques such as microwave irradiation and ultrasonication have been employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to significantly accelerate the formation of 5-substituted 1H-tetrazoles. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods lew.ro. This technique has been successfully applied to the [3+2] cycloaddition of various nitriles with sodium azide.

Heterogeneous catalysts, such as copper-based or palladium/cobalt nanoparticles, have been used in conjunction with microwave irradiation to further enhance reaction efficiency and facilitate catalyst recovery and reuse researchgate.net. For the synthesis of pyridyl-substituted tetrazoles, a mixture of the corresponding nitrile, sodium azide, and a suitable catalyst in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be subjected to controlled microwave heating.

Table 3: Comparison of Conventional and Microwave-Assisted Tetrazole Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)
ConventionalCu(II) complexDMSO120Several hoursHigh
MicrowaveHeterogeneous Cu-basedNMP2303-30 minHigh
MicrowavePd/Co nanoparticles--Short90-99

This table provides a general comparison, highlighting the advantages of microwave-assisted synthesis.

Ultrasonication in Organic Synthesis

The synthesis of various tetrazole-based heterocyclic compounds has been successfully achieved using ultrasound irradiation, sometimes in catalyst- and solvent-free conditions nih.gov. For the synthesis of this compound, a mixture of 2-pyridylacetonitrile and sodium azide could be subjected to ultrasonic irradiation in a suitable solvent, potentially leading to a more efficient and environmentally friendly process compared to conventional methods.

Green Chemistry Principles in Tetrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact and enhance safety. Key aspects include the use of safer solvents, development of reusable catalysts, and the implementation of energy-efficient reaction conditions.

The use of water as a solvent for the synthesis of 5-substituted 1H-tetrazoles, particularly with zinc salt catalysts, is a significant advancement in green chemistry organic-chemistry.org. This approach avoids the use of volatile organic solvents and mitigates the risk associated with the formation of explosive hydrazoic acid by maintaining a slightly alkaline pH organic-chemistry.org.

Furthermore, the development of heterogeneous and reusable nanocatalysts, such as those based on nickel, copper, or palladium, aligns with green chemistry principles by reducing waste and catalyst consumption rsc.org. Advanced techniques like microwave and ultrasound-assisted synthesis also contribute to greener processes by reducing energy consumption and reaction times lew.rodntb.gov.ua. One-pot and multicomponent reactions further enhance the green credentials of tetrazole synthesis by improving atom economy and reducing the number of synthetic steps and purification procedures.

Deep Eutectic Solvents Application

Deep Eutectic Solvents (DESs) have emerged as environmentally friendly alternatives to conventional organic solvents in chemical synthesis. pharmaexcipients.com These solvents, typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, offer advantages such as low cost, low toxicity, and biodegradability. pharmaexcipients.comnih.gov

In the context of tetrazole synthesis, DESs can serve dual roles as both the reaction medium and a catalyst. For instance, a choline chloride/urea (ChCl/urea) mixture has been effectively used for the synthesis of 5-substituted-1H-tetrazole derivatives. unisalento.it Another example is the use of a ChCl/ZnCl2 eutectic mixture, which also acts as a catalyst for the [3+2] cycloaddition reaction between organic nitriles and sodium azide. unisalento.it This system allows for the conversion of various nitriles, including aromatic and benzyl nitriles, into the corresponding tetrazoles in good to excellent yields (76–94%) at 140 °C. unisalento.it The DES can often be recycled for several consecutive runs, further enhancing the sustainability of the process. unisalento.it

Table 1: Synthesis of 5-Substituted-1H-tetrazoles in Deep Eutectic Solvents

Nitrile Substrate DES Temperature (°C) Time (h) Yield (%) Reference
Aromatic Nitriles ChCl/ZnCl2 140 0.5 - 7 76 - 94 unisalento.it
Benzyl Nitriles ChCl/ZnCl2 140 0.5 - 7 76 - 94 unisalento.it

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is a cornerstone of green chemistry. eurekaselect.com For the synthesis of heterocycles like tetrazoles, this involves the use of metal-free catalysts or recyclable heterogeneous catalysts to minimize waste and avoid toxic metal contamination. rsc.orgresearchgate.net While specific examples directly pertaining to this compound are not prevalent in the searched literature, general principles of green catalysis are applicable.

These systems often employ solid acid catalysts, such as metal oxides, zeolites, and ion-exchange resins, which can be easily separated from the reaction mixture and reused. eurekaselect.com Homogeneous catalysts that are soluble in green solvents like water or alcohols and can be regenerated are also of significant interest. eurekaselect.com The goal is to create high atom economy reactions, where a majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. rsc.org

Functionalization Approaches

Functionalization of the this compound scaffold is crucial for modulating its physicochemical properties. Key strategies include C-H deprotonation and subsequent derivatization, as well as alkylation at the tetrazole nitrogen atoms.

C-H Deprotonation and Derivatization

Direct C-H functionalization is a powerful tool for introducing substituents at the 5-position of the tetrazole ring. nih.gov However, the acidic nature of the C5-H in tetrazoles can lead to instability of the corresponding lithiated intermediates, which are prone to a retro [2+3] cycloaddition. nih.gov

To overcome the instability of lithiated tetrazoles, organomagnesium intermediates have been explored. nih.gov These intermediates are significantly more stable, allowing for derivatization at more practical temperatures. nih.gov The generation of these organomagnesium species can be achieved through C-H deprotonation using a "turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). acs.orgacs.org Studies on N-protected tetrazoles have shown that deprotonation with this reagent at low temperatures (e.g., -60 °C) effectively generates the desired organomagnesium intermediate. nih.govacs.org

Table 2: Deuterium Quench of Metalated N-Protected Tetrazoles

Substrate Deprotonation Temperature (°C) Deuterium Incorporation at C5 (%) Reference
1N-pyridylmethyl protected tetrazole -60 Moderate nih.govacs.org

Once formed, the stable organomagnesium intermediates can react with a variety of electrophiles to introduce new functional groups at the C5 position. nih.gov For example, they have been shown to react efficiently with aldehydes and ketones to yield the corresponding secondary and tertiary alcohols. nih.govacs.org This approach provides a versatile method for elaborating the core tetrazole structure.

Alkylation Reactions

Alkylation of 5-substituted-1H-tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two regioisomers. The ratio of these isomers is influenced by the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. rsc.org

A novel method for the alkylation of monosubstituted tetrazoles involves the diazotization of aliphatic amines. organic-chemistry.orgnih.gov This reaction generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org This method has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov A one-pot procedure combining the 1,3-dipolar cycloaddition to form the tetrazole ring followed by this diazotization/alkylation sequence has also been developed, offering a more streamlined synthesis. organic-chemistry.orgnih.gov The regioselectivity of this alkylation is not solely dependent on steric hindrance but can be influenced by the reaction mechanism, which can proceed through either an SN1 or SN2 pathway. rsc.org

Coordination Chemistry of 5 2 Pyridylmethyl 1h Tetrazole

Ligand Design and Coordination Modes

The design of 5-(2-Pyridylmethyl)-1H-tetrazole as a ligand is centered around its ability to act as a versatile building block for coordination polymers. The presence of multiple nitrogen donor atoms in both the pyridine (B92270) and tetrazole moieties facilitates a range of binding interactions with metal centers.

Multidentate Character of the Pyridylmethyl Tetrazole Moiety

The this compound ligand exhibits significant multidentate character, meaning it can bind to a metal center through multiple donor atoms simultaneously. This is attributed to the presence of both a pyridine ring and a tetrazole ring. rsc.orgrsc.org The deprotonated form of the tetrazole ring can utilize up to four of its nitrogen atoms to bridge as many as four metal atoms, leading to a variety of coordination modes. unimi.it This versatility allows for the construction of diverse and stable coordination networks. unimi.it The combination of the pyridyl and tetrazolate groups within the same molecule provides a flexible and adaptable scaffold for creating complex one-, two-, or three-dimensional structures. rsc.org

Nitrogen Atom Coordination with Metal Ions

The coordination of this compound with metal ions primarily involves its nitrogen atoms. The pyridine nitrogen and the nitrogen atoms of the tetrazole ring can all act as donor sites. rsc.org The specific coordination mode can vary depending on the metal ion and reaction conditions. For instance, in some complexes, the ligand can act as a bidentate chelate, coordinating to a single metal ion through the pyridine nitrogen and one of the tetrazole nitrogens. In other cases, the tetrazole ring can bridge multiple metal centers, leading to the formation of extended polymeric structures. rsc.org The deprotonated tetrazole ring is a particularly versatile coordinating agent, capable of bridging metal ions in various ways. unimi.it

Metal Complex Formation and Characterization

The versatile coordinating ability of this compound has been exploited to synthesize a range of metal complexes with interesting structural and physical properties.

Complexes with Transition Metal Ions

A wide array of transition metal complexes incorporating this compound and its derivatives have been synthesized and characterized. These include complexes with d-block elements such as manganese, iron, cobalt, nickel, copper, zinc, silver, and cadmium. The resulting architectures of these complexes are highly dependent on the coordination preferences of the specific metal ion, including its preferred coordination number and geometry.

The reactions of the tetrazole ligand derived from 2-cyanopyridine (B140075), 5-(2-pyridyl)-1H-tetrazole (Hpdt), with K₃Na[Mo(CN)₄O₂]·6H₂O and K₃Na[W(CN)₄O₂]·6H₂O have been shown to produce new cyanide complexes. nih.gov The resulting compounds have the formulas (PPh₄)₂[Mo(CN)₃O(pdt)]·2H₂O and (PPh₄)₂[W(CN)₃O(pdt)]·3H₂O. nih.govsigmaaldrich.com X-ray crystal structure analysis revealed the presence of two coordination isomers within a single crystal for these complexes. nih.gov In these isomers, the pyridine nitrogen atom of the pdt⁻ ligand occupies both cis and trans positions relative to the M=O bond. nih.gov This isomerism is attributed to the similar pKa values of the pyridine and tetrazole nitrogen atoms. nih.gov The characterization of these Mo(IV) and W(IV) complexes has been carried out using various techniques including elemental analysis, single-crystal X-ray diffraction, IR and UV-Vis spectroscopy, cyclic voltammetry, and thermogravimetric measurements. nih.gov

ComplexFormulaCrystal SystemSpace Group
Molybdenum(IV) Complex(PPh₄)₂[Mo(CN)₃O(pdt)]·2H₂OMonoclinicP2₁/n
Tungsten(IV) Complex(PPh₄)₂[W(CN)₃O(pdt)]·3H₂OMonoclinicP2₁/n
Copper(I) Complexes

While copper(II) complexes involving this compound have been more extensively studied, the investigation of copper(I) complexes is also significant. The tetrazole group is known to stabilize the +1 oxidation state of copper. Copper(I) ions, having a d¹⁰ electron configuration, typically adopt tetrahedral or linear coordination geometries. The pytetz ligand, with its pyridyl and tetrazolyl nitrogen donors, is well-suited for coordinating with Cu(I). For example, a copper(I) complex, [Cu(C6H5N5)(C18H15P)2]BF4, has been synthesized where the Cu(I) ion is chelated by a 5-(pyridin-2-yl)-1H-tetrazole ligand and further coordinated by two triphenylphosphine (B44618) ligands, resulting in a distorted tetrahedral geometry. nih.gov Such complexes are of interest for their potential applications in catalysis and materials science.

Cobalt(II) Complexes

A variety of cobalt(II) complexes with this compound have been synthesized, displaying a range of structural and magnetic behaviors. nih.gov For instance, a dinuclear cobalt(II) complex, [Co₂(pytetz)₂(μ-Cl)₂Cl₂], has been reported where two cobalt centers are linked by two chloride bridges. In this complex, each cobalt ion is also bound to a pytetz ligand and a terminal chloride, adopting a distorted trigonal bipyramidal geometry. rsc.org Magnetic studies of this compound revealed a weak antiferromagnetic interaction between the cobalt(II) ions. rsc.org In another example, a mononuclear complex, [Co(pytetz)₂Cl₂], the cobalt(II) ion exhibits a distorted tetrahedral geometry, coordinated to two pytetz ligands and two chloride ions. nih.gov

CompoundCoordination GeometryMagnetic Properties
[Co₂(pytetz)₂(μ-Cl)₂Cl₂]Distorted Trigonal BipyramidalWeak Antiferromagnetic
[Co(pytetz)₂Cl₂]Distorted TetrahedralParamagnetic

Table 1: Selected Cobalt(II) Complexes with this compound

Iron(II) Complexes

The coordination chemistry of this compound with iron(II) is particularly noteworthy due to the spin crossover (SCO) properties of the resulting complexes. nih.govacs.orgorscience.ru The ligand field created by the nitrogen donors of pytetz is in a critical range for Fe(II) ions, enabling a transition between the high-spin (S=2) and low-spin (S=0) states. These transitions can be initiated by external factors like temperature or light. The iron(II) complexes typically have a formula of Fe(pytetz)ₓ₂, with the iron center being six-coordinate with an N₆ donor set. The specific characteristics of the SCO are heavily influenced by the counter-anion and the presence of solvent molecules within the crystal structure, which affect molecular packing and intermolecular forces. For example, the complex Fe(pytetz)₃₂ shows a gradual spin transition, whereas Fe(pytetz)₃₂ undergoes a more abrupt transition. acs.org

Nickel(II) Complexes

Nickel(II) complexes with this compound have also been synthesized and studied. A notable example is the dinuclear complex [Ni₂(pytetz)₂(μ-Cl)₂Cl₂]. mdpi.com In this molecule, two nickel(II) ions are connected by two chloride ligands. Each nickel atom is also coordinated to a pytetz ligand and a terminal chloride ion, leading to a distorted trigonal bipyramidal geometry for each Ni(II) center. mdpi.com Magnetic measurements of this complex indicated a weak ferromagnetic coupling between the two nickel(II) ions. mdpi.com

CompoundCoordination GeometryMagnetic Properties
[Ni₂(pytetz)₂(μ-Cl)₂Cl₂]Distorted Trigonal BipyramidalWeak Ferromagnetic

Table 2: Selected Dinuclear Nickel(II) Complex with this compound

Spin Crossover Phenomena in Iron(II) Tetrazole Complexes

The spin crossover (SCO) phenomenon is a key feature of iron(II) complexes with this compound. nih.govacs.orgorscience.ru This behavior is a result of the close energy levels of the high-spin (⁵T₂) and low-spin (¹A₁) electronic states of the Fe(II) ion in an octahedral environment. The transition between these spin states can be induced by various external stimuli, including changes in temperature, pressure, or through light irradiation. researchgate.net

The characteristics of the spin transition in Fe(pytetz)₃₂ complexes are highly dependent on the counter-anion and any solvent molecules present. For instance, Fe(pytetz)₃₂ exhibits a gradual and incomplete spin transition around 200 K. acs.org Conversely, Fe(pytetz)₃₂ displays a more sudden and complete spin crossover at about 100 K. acs.org The complex Fe(pytetz)₃₂ also demonstrates a sharp spin transition. orscience.ru These variations are linked to differences in crystal packing and intermolecular interactions, which are influenced by the anion. This spin transition is often accompanied by a distinct color change, typically from colorless or pale yellow in the high-spin state to deep red or purple in the low-spin state.

CompoundT₁/₂ (K)Transition Type
Fe(pytetz)₃₂~200Gradual, Incomplete
Fe(pytetz)₃₂~100Abrupt, Complete
Fe(pytetz)₃₂~125Abrupt, Complete

Table 3: Spin Crossover Properties of Selected Iron(II)-pytetz Complexes

Chiral-at-Metal Tetrazole Complexes

The creation of chiral-at-metal complexes from achiral ligands is an advanced area of coordination chemistry. Using this compound, it is possible to form octahedral complexes of the type [M(pytetz)₃]ⁿ⁺ that are inherently chiral. This chirality arises from the propeller-like arrangement of the three bidentate ligands around the central metal ion, leading to the formation of two enantiomers, denoted as Δ and Λ.

A study has shown the spontaneous resolution of the racemic mixture of Fe(pytetz)₃₂. scilit.com During the crystallization process, the Δ and Λ enantiomers separate into distinct crystals, a phenomenon known as conglomerate crystallization. The absolute configurations of these enantiomers were confirmed using circular dichroism (CD) spectroscopy, which showed mirror-image spectra for the two forms. This spontaneous resolution is important as it offers a direct method to obtain enantiopure chiral-at-metal complexes without requiring chiral resolving agents.

Supramolecular Assembly and Metal-Organic Frameworks

The this compound ligand is a highly suitable component for building supramolecular structures and metal-organic frameworks (MOFs). tudublin.iersc.orgrsc.org Its capacity to function as both a chelating and a bridging ligand enables the creation of extended networks with varied topologies. While the pyridine and a tetrazole nitrogen atom chelate a metal center, the other tetrazole nitrogens can bridge to neighboring metal ions, resulting in one-, two-, or three-dimensional structures. researchgate.netrsc.org

Hydrogen Bonding Interactions in Solid-State Structures

In the solid state, hydrogen bonding plays a critical role in defining the crystal structures of tetrazole-containing compounds. For molecules like this compound, the acidic proton on the tetrazole ring (N-H) is a primary hydrogen bond donor, while the nitrogen atoms of both the tetrazole and pyridine rings can act as hydrogen bond acceptors.

In the solid-state structure of the related compound, 5-(pyridin-2-yl)-1H-tetrazole, molecules assemble into a two-dimensional, six-connected network. rsc.org This network is formed through a series of hydrogen bonds, demonstrating the significant influence of these interactions on the supramolecular assembly. rsc.org Similarly, in the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by N—H···N hydrogen bonds. researchgate.net

When 5-(pyridyl)tetrazole ligands coordinate to metal centers, such as Manganese(II), the resulting complexes form extended two- and three-dimensional structures. rsc.org These extensive networks are stabilized by hydrogen bonding that involves the tetrazolate group and, where present, coordinated water molecules. rsc.org This illustrates that the fundamental hydrogen bonding capabilities of the ligand are retained and incorporated into the larger architecture of metal complexes.

Table 1: Hydrogen Bonding Parameters in a Related Tetrazole Compound

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
5-(2-Methyl-5-nitrophenyl)-1H-tetrazoleN-H···N0.862.042.899(3)173

Data derived from studies on analogous compounds to illustrate typical hydrogen bonding interactions. researchgate.net

Stacking Interactions in Supramolecular Networks

Aromatic stacking interactions, particularly π-π stacking, are another crucial non-covalent force governing the supramolecular architecture of compounds containing aromatic rings like this compound. nih.govnih.gov Both the pyridine and tetrazole rings are capable of participating in these interactions, which contribute significantly to the stabilization of the crystal packing and the formation of extended networks. nih.govrsc.org

In the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, adjacent hydrogen-bonded chains are linked through π–π stacking interactions between the tetrazole rings, with a reported centroid-to-centroid distance of 3.450 (2) Å. researchgate.net This demonstrates that even the electron-deficient tetrazole ring can effectively participate in stabilizing stacking interactions. The presence of both a pyridine and a tetrazole ring in this compound suggests a high potential for multiple, cooperative stacking interactions, which can direct the assembly of complex supramolecular structures. researchgate.net These interactions are often found to work in concert with hydrogen bonding to build robust multidimensional frameworks. rsc.org

Formation of Coordination Polymers

The multidentate nature of this compound, with its multiple nitrogen donor sites, makes it an excellent building block for the construction of coordination polymers. These are extended structures formed by the coordination of the ligand to metal ions, acting as a bridge between them. The resulting materials can have one-, two-, or three-dimensional networks with properties that depend on the metal ion and the coordination mode of the ligand. rsc.org

The synthesis of coordination polymers with tetrazole-based ligands is a well-established field. rsc.org For instance, manganese(II) salts react with various 5-(pyridyl)tetrazoles to form complexes where the ligand coordinates to the metal through nitrogen atoms on the tetrazole ring or the pyridine group. rsc.org These individual coordination units then self-assemble into extended 2D and 3D structures through further bridging and hydrogen bonding. rsc.org A variety of transition metals have been used to create coordination polymers with 5-(2-Pyridyl)-1H-tetrazole, leading to materials with interesting luminescent or magnetic properties. rsc.org

Table 2: Examples of Coordination Polymers with Tetrazole-based Ligands

Metal IonLigand TypeResulting StructurePotential Properties
Mn(II)5-(4-pyridyl)tetrazole2D and 3D frameworksMagnetic
Co(II)5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole2D layers, 3D supramolecular architectureMagnetic
Zn(II)5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole2D layers, 3D supramolecular architectureFluorescent
Ag(I)5-(2-Pyridyl)tetrazolate1D ChainLuminescent

This table includes examples from closely related pyridyl-tetrazole ligands to illustrate the general principles. rsc.orgrsc.org

Metallogel Formation via Ligand-Metal Interactions

Metallogels are a class of "soft" materials where metal-ligand coordination interactions lead to the self-assembly of a three-dimensional network that immobilizes solvent molecules, forming a gel. The ability of a ligand to form multiple connections and participate in directional, non-covalent interactions is key to gel formation.

Ligands containing pyridyl and other heterocyclic N-donors are frequently used as gelators to form coordination polymer gels (CPGs). nih.gov While specific studies on metallogel formation using this compound are not widely reported, related tetrazole-containing ligands have shown this capability. For example, nanocrystals capped with 5-(2-mercaptoethyl)-1H-tetrazole can be induced to form 3D gel structures through a metal-ion-assisted process in aqueous solutions. nih.gov Furthermore, the versatile ligand 5-(1H-1,2,3-triazol-5-yl)isophthalic acid has been shown to form stable metallogels with various metal acetates, including copper(II). csic.es The formation of these gels is highly dependent on factors like sonication and the specific metal-to-ligand ratio, which influence the supramolecular assembly of the metal-ligand complexes into the gel network. csic.es Given these precedents, the structural features of this compound make it a promising candidate for the development of new metallogels.

Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of Tetrazole Nitrogen Atoms

The tetrazole ring contains four nitrogen atoms, which are key to its chemical character. 5-Substituted 1H-tetrazoles, such as the title compound, exist as a mixture of two tautomeric forms: the 1H- and 2H-tautomers. In solution, the 1H tautomer is generally the predominant form. This tautomerism is significant as it influences the molecule's electronic and steric properties, which in turn affect its reactivity and coordination behavior.

Cycloaddition Capabilities of the Tetrazole Ring System

While the most common reaction involving a tetrazole ring and cycloaddition is its formation via the [3+2] cycloaddition of a nitrile and an azide (B81097), the reactivity of the formed tetrazole ring can involve the reverse of this process, known as a retro-[3+2] cycloaddition. This reaction represents an important thermal decomposition pathway for five-membered nitrogen-containing heterocycles.

Theoretical studies have investigated the kinetics and thermodynamics of retro-[3+2]-cycloaddition reactions for various heterocycles, including 1H-tetrazole. These reactions can lead to the formation of a three-membered product like hydrazoic acid and a two-membered product such as acetylene (B1199291) or hydrogen cyanide. The rate constants calculated at high temperatures suggest that these dissociation reactions are significant in the decomposition of tetrazoles.

Experimentally, this reactivity is observed in the instability of certain metallated tetrazoles. For instance, lithiated tetrazoles are known to have low stability and can undergo a rapid retro-[2+3] cycloaddition to form a cyanamide, even at temperatures as low as -78 °C. However, organomagnesium intermediates are considerably more stable, with a reported half-life of 3 hours at -20 °C, allowing for their use in synthetic derivatization. The choice of metallating agent is therefore crucial, as C-H deprotonation using reagents like the turbo Grignard reagent can successfully generate a metallated intermediate for further reactions without inducing the retro-[2+3] cycloaddition side reaction.

Electrochemical Reactivity and Deprotection Strategies

The pyridylmethyl group can be employed as an electrochemically cleavable protecting group for the tetrazole nitrogen. This deprotection strategy is particularly useful as it offers an alternative to chemical methods that might affect other functional groups in the molecule. Research on the closely related 1-((6-methylpyridin-2-yl)methyl)-1H-tetrazole system has detailed the conditions and mechanism for this

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific molecular docking studies focusing exclusively on 5-(2-Pyridylmethyl)-1H-tetrazole are not extensively documented in publicly available literature, the general principles are well-established through research on related tetrazole derivatives. uobaghdad.edu.iqnih.govacs.org These studies aim to understand the interactions between the tetrazole-containing compound and a biological target's active site, which is crucial for drug design and discovery. uobaghdad.edu.iqajgreenchem.commdpi.com

The process involves creating 3D models of both the ligand and the receptor. Software then systematically samples different binding poses, calculating a score for each to estimate the binding affinity. uobaghdad.edu.iq For instance, in studies of other tetrazole derivatives, docking has been used to predict binding to enzymes like DNA gyrase and casein kinase 2 alpha 1 (CSNK2A1), revealing key interactions that inform their potential biological activity. uobaghdad.edu.iqnih.gov

The binding of this compound is governed by a combination of inter- and intramolecular forces.

Intermolecular Interactions: These are non-covalent interactions between the ligand and the receptor. For tetrazole derivatives, these commonly include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the pyridine (B92270) ring can act as hydrogen bond acceptors, while the N-H group of the tetrazole is a hydrogen bond donor. rsc.orgnih.gov These interactions are critical for stabilizing the ligand in a binding pocket. cardiff.ac.uk

π-π Stacking: The aromatic pyridine and tetrazole rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Hydrophobic Interactions: The methylene (B1212753) bridge and parts of the aromatic rings can interact with nonpolar regions of the receptor.

Intramolecular Interactions: These forces exist within the this compound molecule itself and influence its conformation. A key intramolecular feature is its ability to act as a bidentate or "chelating" ligand in coordination chemistry. The molecule can coordinate to a metal ion using both the pyridine nitrogen and a nitrogen atom from the tetrazole ring, forming a stable chelate ring. nih.govnih.gov The dihedral angle between the pyridine and tetrazole rings is a crucial parameter; in many metal complexes of the related 5-(pyridin-2-yl)-1H-tetrazole, the rings are nearly coplanar to facilitate effective chelation. nih.gov The methylene group in this compound adds conformational flexibility compared to its directly connected analogue.

The analysis of the binding mode describes the specific orientation and interactions of the ligand within the receptor's active site. For tetrazole-based compounds, this analysis typically reveals which parts of the molecule are most important for binding.

For example, in docking studies of various tetrazole derivatives with target enzymes, the tetrazole ring often mimics a carboxylic acid group, forming critical hydrogen bonds where a carboxylate would. mdpi.com The nitrogen-rich ring can also participate in charge-stabilized interactions. uobaghdad.edu.iq The pyridine ring can form additional hydrogen bonds or π-stacking interactions that enhance binding affinity and specificity. ajgreenchem.com In a study on benzimidazole-tetrazole derivatives targeting the fungal enzyme CYP51, interactions included H-pi stacking between the core structure and the heme group within the enzyme. ajgreenchem.com A comprehensive analysis would map all such interactions to understand the structure-activity relationship and guide the design of more potent derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to tetrazole derivatives to calculate molecular geometry, electronic properties, and reaction pathways. researchgate.netsjpas.comnih.gov A common computational approach for pyridyl-tetrazoles involves using the B3LYP functional with a basis set like 6-311+G(d,p).

DFT calculations provide fundamental insights into the electronic characteristics of this compound. Key parameters derived from these calculations help in understanding its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.govnih.gov For a related Re(I) pyridylpyrazol complex, DFT studies showed the HOMO was located on the metal and associated ligands, while the LUMO was primarily on the pyridyl-containing moiety. scispace.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules, such as receptors or reactants.

Quantum Chemical Parameters: DFT can be used to calculate properties that quantify reactivity, as shown in the table below for general tetrazole derivatives.

ParameterSymbolDescription
Chemical PotentialµRepresents the tendency of electrons to escape from a system.
Chemical HardnessηMeasures the resistance to a change in electron distribution.
SoftnessSThe reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity IndexωMeasures the energy lowering from maximal electron flow between a donor and acceptor.

These parameters are valuable for developing quantitative structure-activity relationships (QSAR).

Like many 5-substituted tetrazoles, this compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The two primary tautomers are the 1H- and 2H-forms.

DFT calculations are essential for predicting the relative stabilities of these tautomers and the energy barriers for their interconversion. General findings for 5-substituted tetrazoles show that the relative stability depends on the environment:

In the gas phase , the 2H-tautomer is often calculated to be more stable. mdpi.com

In polar solvents and the solid state , the more polar 1H-tautomer typically predominates.

This equilibrium is significant as the two tautomers can exhibit different chemical, physical, and coordination properties. researchgate.net For example, a study on 5,7-dinitrobenzotriazoles confirmed through DFT calculations that the 1H tautomer was the most energetically favorable form. mdpi.com

Computational studies can effectively model how chemical substitutions on the this compound scaffold affect its properties.

Effects on the Tetrazole Ring: DFT studies on a range of C-substituted tetrazoles have shown that the geometry of the tetrazole ring itself shows a strong resistance to significant changes upon substitution with either electron-donating or electron-withdrawing groups. iosrjournals.org Similarly, the energy barrier for tautomeric transformation was not found to be substantially altered by these substitutions. iosrjournals.org

Effects of Pyridine Ring Modification: Modifying the pyridine ring, for instance through N-oxidation to form 5-(2-pyridyl-1-oxide)tetrazole, significantly alters the molecule's coordination behavior. The introduction of the N-oxide oxygen provides a new coordination site, enabling an N,O-chelation mode with metal ions, which is different from the N,N-chelation of the parent compound.

Effects on Electronic Properties: Substituents can influence the electronic properties of the molecule. For example, in a study of carboxylate ligands, replacing a hydrogen atom with an electron-donating methyl group was shown to alter the formation energies of metal complexes. researchgate.net Similar principles would apply to substitutions on the pyridyl or methylene parts of this compound, allowing for the fine-tuning of its electronic and binding characteristics.

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the mechanisms governing this adsorption process. These investigations reveal that the molecule can interact with the metal surface through a combination of physisorption and chemisorption.

The adsorption process is largely dictated by the molecule's electronic properties and its orientation on the metal surface. The presence of heteroatoms (nitrogen in both the pyridine and tetrazole rings) and the π-electrons in the aromatic rings are key to its adsorption capabilities. The nitrogen atoms can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate bonds (a form of chemisorption). Concurrently, the π-electrons of the pyridine and tetrazole rings can interact with the metal surface, leading to further adhesion.

Studies on similar pyridine and tetrazole derivatives have shown that the orientation of the molecule on the surface is crucial. acs.org A flat or parallel adsorption orientation is often favored, as it maximizes the contact area between the molecule and the metal surface. nih.gov This allows for a more effective protective film. For instance, in studies of tetrazole derivatives on copper surfaces, it was found that the molecules could adsorb in both parallel and perpendicular configurations, with the parallel orientation generally leading to stronger adsorption and better inhibition. acs.org

The adsorption mechanism is also influenced by the surrounding environment, such as the presence of an acidic medium. In such conditions, the pyridine and tetrazole nitrogen atoms can become protonated. This can affect the electrostatic interactions between the inhibitor and the charged metal surface.

The strength of the adsorption can be quantified by the adsorption energy (Eads). A more negative Eads value indicates a stronger and more spontaneous adsorption process. For analogous systems, the adsorption energies are significant, indicating a strong interaction with the metal surface. The following table provides representative adsorption energy values for related heterocyclic compounds on a metal surface, illustrating the typical strength of such interactions.

Compound ClassAdsorption Energy (eV)Adsorption Type
Tetrazole Derivatives-1.5 to -2.5Chemisorption/Physisorption
Pyridine Derivatives-1.2 to -2.0Chemisorption/Physisorption

Note: Data is representative of values found for similar compound classes in the literature and is intended for illustrative purposes.

Monte Carlo Simulations in Molecular Modeling

Monte Carlo (MC) simulations are a powerful computational tool used to explore the vast number of possible configurations of a system, such as an inhibitor molecule interacting with a metal surface in a corrosive environment. nih.gov These simulations provide insights into the most probable and energetically favorable adsorption configurations of this compound on a metal surface.

In the context of corrosion inhibition, MC simulations are typically used to model the adsorption of inhibitor molecules on a metal surface (e.g., iron or copper) in the presence of a corrosive solution (e.g., aqueous HCl or H2SO4). The simulation box contains the metal slab, a layer of the corrosive solution, and the inhibitor molecules. The interactions between all components are described by a force field.

The primary output of an MC simulation is the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal surface. A large negative adsorption energy signifies strong and stable adsorption, which is desirable for an effective corrosion inhibitor. acs.org

MC simulations for molecules with similar functional groups to this compound have consistently shown that these molecules tend to adopt a near-parallel orientation on the metal surface. This orientation maximizes the contact between the molecule's aromatic rings and heteroatoms with the surface, leading to a more stable adsorbed layer. nih.gov

The table below presents typical adsorption energies obtained from Monte Carlo simulations for related corrosion inhibitors, providing an indication of the expected interaction strength of this compound with a metal surface.

SystemAdsorption Energy (kJ/mol)
Tetrazole derivative on Cu(111)-150 to -250
Pyridine derivative on Fe(110)-120 to -200

Note: The data presented is illustrative and based on published results for analogous systems.

These simulations also provide a visual representation of the adsorbed inhibitor layer, showing how the molecules arrange themselves to cover the metal surface and form a protective film. This information is invaluable for understanding the macroscopic corrosion inhibition performance based on the microscopic interactions.

Applications in Advanced Research Fields

Catalysis Research

The compound 5-(2-Pyridylmethyl)-1H-tetrazole and its derivatives have demonstrated significant potential as ligands in the development of metal-based catalysts for a variety of chemical transformations. The presence of multiple nitrogen donor atoms allows for the formation of stable and catalytically active metal complexes.

Catalytic Activity of Metal Complexes

Metal complexes incorporating this compound and its analogues have been investigated as catalysts in several important organic reactions. The coordination of the tetrazole and pyridine (B92270) moieties to a metal center can create a unique electronic and steric environment that facilitates catalytic turnovers. The structural versatility of these complexes allows for their application in both homogeneous and heterogeneous catalysis.

The bidentate coordination of the deprotonated form of 5-(2-pyridyl)-1H-tetrazole to metal centers is a common feature in these catalytic systems. This coordination can lead to the formation of mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional structures.

Asymmetric Catalysis Enhancement

Currently, there is a lack of specific research findings on the direct application of this compound in the field of asymmetric catalysis enhancement.

Catalytic Reduction of Carbon Dioxide

Detailed research findings on the specific use of this compound in the catalytic reduction of carbon dioxide are not presently available in the reviewed literature.

Olefin Epoxidation Catalysis

A notable application of 5-(2-pyridyl)tetrazole-based ligands is in the field of olefin epoxidation, a crucial reaction in synthetic organic chemistry. Molybdenum(VI) complexes, in particular, have shown significant catalytic activity. For instance, a complex salt, (H2pytz)[MoO2Cl2(pytz)], where Hpytz is 5-(2-pyridyl)-1H-tetrazole, has been synthesized and evaluated as a catalyst for the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant. This complex acts as a homogeneous catalyst.

Furthermore, a microcrystalline molybdenum oxide/organic hybrid material, formulated as [MoO3(Hpytz)], has been prepared through the hydrolysis of the aforementioned complex salt. This hybrid material functions as a heterogeneous catalyst for olefin epoxidation, offering the advantage of easy recovery and reuse without significant loss of catalytic performance over multiple cycles. The catalytic efficiency of these molybdenum complexes is highlighted in the table below.

Table 1: Catalytic Performance of Molybdenum Complexes in Olefin Epoxidation

Catalyst Substrate Oxidant Temperature (°C) Conversion (%) Selectivity (%) Notes
(H2pytz)[MoO2Cl2(pytz)] cis-cyclooctene TBHP 70 100 100 (epoxide) Homogeneous catalyst
[MoO3(Hpytz)] cis-cyclooctene TBHP 70 100 100 (epoxide) Heterogeneous, recyclable

Materials Science Innovations

The high nitrogen content and inherent stability of the tetrazole ring make this compound an attractive precursor for the synthesis of advanced materials with unique properties.

Development of Nitrogen-Rich Energetic Materials

Tetrazole-containing compounds are a significant class of nitrogen-rich energetic materials. Their high positive heats of formation, resulting from the numerous N-N and C-N bonds, release a substantial amount of energy upon decomposition. The primary decomposition product is typically the environmentally benign dinitrogen gas.

The incorporation of functional groups can be used to tune the energetic properties of tetrazole-based materials. For instance, the synthesis of energetic salts by combining a tetrazole-based anion with a nitrogen-rich cation can lead to materials with high density, good thermal stability, and impressive detonation properties. While specific data for this compound based energetic materials is limited in the available literature, the energetic properties of related tetrazole derivatives provide insight into their potential. The performance of such materials is often evaluated based on their detonation velocity and detonation pressure.

Table 2: Calculated Energetic Properties of Selected Tetrazole-Based Compounds

Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa)
Ammonium salt of 1-hydroxy-5-methyltetrazole 1.46 (approx.) 7982 Not specified
Hydrazinium salt of 1-hydroxy-5-methyltetrazole 1.46 (approx.) 8109 219
N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide Not specified 8846 33.2
Energetic salt of the above nitramine derivative Not specified 9414 34.5

Note: The data presented is for related tetrazole compounds and is intended to be illustrative of the potential energetic properties of this class of materials.

Sensor Technology Applications

The pyridyl-tetrazole scaffold is a promising platform for the development of chemical sensors. A notable example is a naphthoquinone pyridyl tetrazole-based chemical probe designed for the detection of zinc ions (Zn²⁺). This sensor, 2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dione, demonstrated high selectivity and sensitivity for Zn²⁺, functioning as a "turn-on" fluorescent probe. Such sensors are crucial for molecular imaging in biological systems, where fluctuations in metal ion concentrations can indicate physiological or pathological states. The design of these chemosensors leverages the ability of the pyridyl and tetrazole nitrogen atoms to coordinate with metal ions, leading to changes in their photophysical properties, such as fluorescence.

Optoelectronic Material Development

In the realm of optoelectronics, pyridyl-tetrazole ligands are utilized in the construction of coordination polymers with interesting photoluminescent properties. For instance, coordination compounds of Calcium(II) and Strontium(II) with the 5-(2-pyridyl)tetrazolate ligand form complexes that exhibit luminescence. The study of these materials is crucial for the development of new light-emitting devices and optical sensors. The versatility of the pyridyl-tetrazole ligand in coordinating with various metal ions allows for the fine-tuning of the electronic and optical properties of the resulting materials. While direct applications in devices like organic light-emitting diodes (OLEDs) are still an emerging area of research for this specific compound, the fundamental photophysical properties of its metal complexes are a critical first step. Pyridine derivatives, in general, are recognized as suitable electron-transporting materials in OLEDs, enhancing device efficiency and stability. rsc.org

Compound/LigandExcitation Wavelength (nm)Emission Maxima (λmax) (nm)Proposed Transition
5-(2-pyridyl)-1H-tetrazole (HL)277363π*–π
[Ag₂(2-ptz)₂]n277397, 517Ligand-to-Ligand Charge Transfer (LLCT)

This table summarizes the luminescent properties of 5-(2-pyridyl)tetrazolate and its silver coordination polymer, highlighting the potential for these materials in optoelectronic applications.

Proton Transport Materials for Fuel Cells

The development of efficient proton exchange membranes is a key challenge in fuel cell technology. Tetrazole-containing materials, particularly metal-organic frameworks (MOFs), have shown significant promise in this area. The acidic nature of the tetrazole ring facilitates proton conduction. Zr-based MOFs functionalized with pendant tetrazole groups have been studied for their proton conductivity. researchgate.netresearchgate.net The presence of uncoordinated tetrazole moieties within the MOF structure can create pathways for proton transport, often following the Grotthuss mechanism. researchgate.netresearchgate.net A highly stable Strontium(II)-MOF constructed with a tetrazole-based imidazole dicarboxylic acid exhibited a high proton conductivity of 1.22 × 10⁻² S/cm at 100 °C and 98% relative humidity. researchgate.netarkat-usa.org The high density of tetrazolium and carboxyl groups, along with water molecules within the framework, creates an extensive hydrogen-bonded network that facilitates efficient proton transport. researchgate.netarkat-usa.org

Corrosion Inhibition Mechanisms and Materials

Tetrazole derivatives are effective corrosion inhibitors for various metals and alloys. The mechanism of inhibition is primarily attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective film. This adsorption occurs through the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the heterocyclic ring with the vacant d-orbitals of the metal atoms. The pyridyl group in this compound can also participate in the coordination with the metal surface, enhancing the adsorption and protective effect. Theoretical studies using Density Functional Theory (DFT) have shown that tetrazole derivatives with electron-donating groups tend to adsorb perpendicularly to the metal surface, forming strong bonds and acting as efficient corrosion inhibitors. researchgate.netnih.govacs.org The formation of this protective barrier inhibits both the anodic and cathodic reactions of the corrosion process.

Medicinal Chemistry Research Paradigms

The tetrazole ring is a well-established pharmacophore in drug discovery, and the incorporation of a pyridylmethyl substituent offers additional opportunities for designing novel therapeutic agents.

Design of Novel Pharmacological Agents

The tetrazole nucleus is present in numerous clinically used drugs and is known to confer a wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. researchgate.netglobalresearchonline.net The pyridyl-tetrazole scaffold has been explored for the development of new pharmacological agents. For example, a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles, which are structurally related to this compound, have been synthesized and evaluated for their in vivo anti-hyperglycemic activity. globalresearchonline.net Some of these compounds demonstrated significant blood glucose-lowering effects. globalresearchonline.net Furthermore, new indole-tetrazole derivatives have been designed as potential anti-breast cancer agents, with some compounds showing significant antiproliferative activity. rsc.org The design of such agents often involves molecular hybridization, where the tetrazole moiety is combined with other pharmacologically active scaffolds to enhance efficacy and target selectivity.

Compound ClassPharmacological ActivityKey Findings
5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazolesAnti-hyperglycemicSignificant glucose-lowering activity observed in vivo. globalresearchonline.net
Indole-tetrazole derivativesAnti-breast cancerCompounds exhibited significant in vitro anti-proliferative activity against human breast cancer cell lines. rsc.org
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivativesAntileishmanialEvaluated for in vitro activity against Leishmania braziliensis and Leishmania amazonensis. nih.gov

This table presents examples of pharmacological activities investigated for tetrazole derivatives with structural similarities to this compound.

Bioisosteric Replacement Strategies

A cornerstone of medicinal chemistry is the concept of bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. figshare.comtandfonline.com This is due to several key similarities and advantages:

Acidity : The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to mimic the acidic interactions of a carboxylate group with biological targets.

Lipophilicity : Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral bioavailability. figshare.com

Metabolic Stability : The tetrazole ring is metabolically stable and resistant to many of the biotransformations that carboxylic acids can undergo. figshare.comtandfonline.com

A classic example of this strategy is the angiotensin II receptor antagonist losartan, where a tetrazole ring serves as a bioisostere for a carboxylic acid, contributing to its high potency. researchgate.net The thoughtful application of this bioisosteric replacement can lead to drugs with enhanced efficacy, reduced side effects, and improved pharmacokinetic properties. figshare.com

Ligand Development for Specific Biological Targets (e.g., PPARγ)

Derivatives of this compound have been explored as ligands for specific biological targets, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator in glucose metabolism and lipid storage. nih.govbiorxiv.org Thiazolidinediones (TZDs), a class of drugs that activate PPARγ, have been effective in treating type 2 diabetes but have been associated with safety concerns, creating a need for new classes of PPARγ modulators. nih.govbiorxiv.org

In the search for novel chemical probes to study PPARγ activation, a class of tetrazole compounds was identified through a structure-based screening approach. nih.gov Specific tetrazole derivatives, referred to as T1, T2, and T3, were found to bind to the PPARγ ligand-binding domain (LBD) with affinities in the micromolar range, as indicated by their IC50 values. nih.gov Further investigation through a Monte Carlo simulation of compound T2 suggested that the tetrazole ring engages in favorable interactions with the polar arm of the receptor's binding pocket. nih.gov

The binding mode was confirmed by solving the crystal structure of the PPARγ-LBD in complex with T2 at a resolution of 2.3 Å. nih.gov This structural analysis revealed that the ligand's binding conformation can be influenced by the positioning of helix H12, a key structural element of the receptor, suggesting a dynamic interaction. nih.gov The discovery of these tetrazole-based PPARγ binders opens an academic avenue for developing new chemical probes to investigate the therapeutic activation of this receptor. biorxiv.org

In Vitro Biological Activity Evaluation (excluding clinical trials)

The in vitro biological activities of compounds derived from this compound have been extensively evaluated, demonstrating a broad spectrum of potential therapeutic applications.

The tetrazole moiety is a key component in the development of new antimicrobial agents. nih.govisfcppharmaspire.com Researchers have synthesized and screened numerous tetrazole derivatives, revealing their potential against a range of bacterial pathogens, including multidrug-resistant strains. isfcppharmaspire.com

In one study, a series of novel imide-tetrazoles were synthesized and evaluated for their antimicrobial activity. nih.gov Three of these compounds demonstrated significant inhibitory effects against standard and clinical strains of both Gram-positive and Gram-negative bacteria, with Minimal Inhibitory Concentration (MIC) values ranging from 0.8 to 3.2 μg/mL. nih.gov Notably, for some strains, these compounds exhibited higher activity than the reference antibiotic, Ciprofloxacin. nih.gov All three compounds were particularly effective against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 0.8 μg/mL. nih.gov Further investigation into their mechanism of action revealed that these compounds inhibit bacterial DNA topoisomerase IV and gyrase. nih.gov

Another study focused on pyrazole-linked tetrazole derivatives and their activity against several bacterial strains. researchgate.net The evaluation showed that some of these hybrid molecules possessed moderate to good antibacterial activity, with the nature and position of substituents on the tetrazole ring influencing their efficacy. researchgate.net For instance, compounds with halogens at the meta position of an attached phenyl ring showed enhanced activity. researchgate.net

The following table summarizes the in vitro antimicrobial activity of selected tetrazole derivatives from various studies.

Compound TypeBacterial StrainMIC (μg/mL)Reference
Imide-tetrazole 1Staphylococcus aureus (clinical)0.8 nih.gov
Imide-tetrazole 2Staphylococcus epidermidis (clinical)0.8 nih.gov
Imide-tetrazole 3E. coli0.4 - 25.6 nih.gov
Pyrazole-tetrazole hybridStaphylococcus aureus9-19 mm (inhibition zone)

The development of novel antifungal agents is a critical area of research, and tetrazole-containing compounds have shown considerable promise. researchgate.net The tetrazole ring is considered a bioisosteric analog of the carboxylic acid and cis-amide groups, which can enhance the pharmacological properties of a molecule. researchgate.net

Several studies have reported the synthesis of tetrazole derivatives with potent in vitro antifungal activity against a variety of pathogenic fungi, including Candida species and Aspergillus niger. nih.govnih.gov For example, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested for their antifungal properties. nih.gov While many of the compounds showed limited activity, one derivative exhibited moderate activity against C. albicans and A. niger with MIC values of 500 μg/ml and 750 μg/ml, respectively. nih.gov

In another study, novel tetrazole compounds featuring a pyrazole moiety displayed excellent in vitro antifungal activities against Candida spp. and Cryptococcus neoformans, with MIC values ranging from <0.008 to 4 μg/mL. nih.gov Some of these compounds were also effective against fluconazole-resistant C. auris isolates and could inhibit biofilm formation. nih.gov The strategic hybridization of the tetrazole pharmacophore with other antifungal moieties has been shown to be a promising approach to overcome drug resistance. researchgate.net

The table below presents a summary of the in vitro antifungal activity of representative tetrazole derivatives.

Compound TypeFungal StrainMIC (μg/mL)Reference
Phenyl(2H-tetrazol-5-yl)methanamine derivativeCandida albicans500 nih.gov
Phenyl(2H-tetrazol-5-yl)methanamine derivativeAspergillus niger750 nih.gov
Tetrazole with pyrazole moietyCandida spp.<0.008 - 4 nih.gov
Tetrazole with pyrazole moietyCryptococcus neoformans<0.008 - 4 nih.gov
Albaconazole derivative D2Candida albicans<0.008 nih.gov
Albaconazole derivative D2Cryptococcus neoformans<0.008 nih.gov
Albaconazole derivative D2Aspergillus fumigatus2 nih.gov

The tetrazole scaffold is a privileged structure in the design of anticancer agents. nih.govnih.gov Its metabolic stability and ability to act as a bioisostere for other functional groups make it an attractive component in the development of novel cancer therapeutics. nih.govnih.gov

Numerous studies have demonstrated the in vitro anti-proliferative activity of tetrazole derivatives against a variety of human cancer cell lines. For instance, a series of indole-tetrazole derivatives were designed and synthesized as potential anti-breast cancer agents. rsc.org These compounds exhibited anti-proliferative activity against ER-α positive (T-47D and MCF-7) and ER-α negative (MDA-MB-231) human breast cancer cell lines, with IC50 values ranging from 3.08 to 24.43 μM. rsc.org Two compounds, in particular, showed significant activity against the T-47D cell line, with IC50 values of 10.00 and 3.83 μM, respectively, which were comparable or better than the standard drug bazedoxifene. rsc.org

In another research effort, tetrazole-based pyrazoline and isoxazoline derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines. researchgate.net Several of these compounds demonstrated excellent cytotoxicity with IC50 values in the range of 0.78-3.12 µg/mL. researchgate.net Molecular docking studies suggested that these compounds may exert their anticancer effect by binding to the colchicine site of tubulin, thereby inhibiting its polymerization. researchgate.net

The following table summarizes the in vitro anticancer activity of selected tetrazole derivatives.

Compound TypeCancer Cell LineIC50 (μM)Reference
Indole-tetrazole derivativeT-47D (Breast)3.82 - 24.43 rsc.org
Indole-tetrazole derivativeMCF-7 (Breast)3.08 - 22.65 rsc.org
Indole-tetrazole derivativeMDA-MB-231 (Breast)7.69 - 19.4 rsc.org
Tetrazole-based pyrazolineMCF-7 (Breast)0.78 - 3.12 (µg/mL) researchgate.net
Tetrazole-based pyrazolineA549 (Lung)0.78 - 3.12 (µg/mL) researchgate.net
Tetrazole-based isoxazolineHepG2 (Liver)0.78 - 3.12 (µg/mL) researchgate.net

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. drugdesign.orgug.edu.ge For derivatives of this compound, SAR analyses have provided valuable insights into how structural modifications influence their biological activities.

In the context of antifungal research, the length of an alkyl chain substituent on the tetrazole ring was found to be critical for activity. nih.gov For instance, an n-butyl substitution was identified as optimal for activity against Candida albicans. nih.gov Furthermore, the replacement of a triazole ring with a tetrazole ring in a known antifungal agent led to a significant decrease in activity against C. albicans, highlighting the importance of the specific heterocyclic core. nih.gov

In the development of antimicrobial agents, SAR studies of pyrazole-linked tetrazoles revealed that the presence and position of substituents on an aryl ring attached to the pyrazole moiety significantly impacted antibacterial efficacy. researchgate.net Compounds bearing electron-withdrawing groups, such as halogens, at the meta-position exhibited higher activity, while those with electron-donating groups showed diminished inhibitory effects. researchgate.net

Analytical Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the analysis of 5-(2-Pyridylmethyl)-1H-tetrazole, offering in-depth knowledge of its molecular vibrations, the chemical environment of its nuclei, and its electronic transitions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital for identifying the functional groups within this compound. These techniques measure the vibrational frequencies of the molecule's chemical bonds, producing a distinctive spectrum.

Key vibrational bands for this compound include:

N-H Stretching: A broad absorption band is typically seen in the 2500-3000 cm⁻¹ range, which is indicative of the N-H stretch in the tetrazole ring. This often overlaps with C-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations generally appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches are found near 2900-2800 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations from the C=N and C=C bonds within the pyridine (B92270) and tetrazole rings are observed in the 1600-1400 cm⁻¹ region.

N=N Stretching: The N=N stretch of the tetrazole ring is often identified around 1294 cm⁻¹.

Ring Vibrations: Specific vibrations from the tetrazole ring also produce characteristic peaks, for instance, at approximately 1097 cm⁻¹ and 1051 cm⁻¹.

Vibrational Mode Frequency (cm⁻¹)
N-H Stretching~2500-3000
C-H Stretching (aromatic)~3100-3000
C-H Stretching (aliphatic)~2900-2800
C=N/C=C Stretching~1600-1400
N=N Stretching~1294
Tetrazole Ring Vibrations~1097, ~1051

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the exact connectivity and chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR: The proton NMR spectrum reveals the different types of protons and their neighboring atomic arrangements. The protons on the pyridine ring typically show as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons (-CH₂-) located between the pyridine and tetrazole rings exhibit a singlet at about δ 4.3 ppm. The N-H proton of the tetrazole ring may appear as a broad singlet, with its chemical shift varying depending on the concentration and solvent used. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum distinguishes the various carbon environments in the molecule. The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The methylene carbon signal is found around δ 30 ppm, and the quaternary carbon of the tetrazole ring appears further downfield.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the signals of directly bonded ¹H and ¹³C atoms, which helps to confirm the assignments made from the individual one-dimensional spectra.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Pyridine-H~7.0-8.5MultipletAromatic protons
-CH₂-~4.3SingletMethylene protons
N-HVariableBroad SingletTetrazole proton
¹³C NMR Chemical Shift (δ, ppm) Assignment
Pyridine-C~120-150Aromatic carbons
-CH₂-~30Methylene carbon
Tetrazole-CDownfieldQuaternary carbon

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound typically displays absorption bands that correspond to π → π* and n → π* transitions in the aromatic pyridine and tetrazole rings. The precise wavelength and intensity of these absorptions can be affected by the solvent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical method that measures the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and deducing the structure of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, further verifying the elemental composition. lifesciencesite.com The fragmentation pattern in the mass spectrum offers additional structural insights. lifesciencesite.com Studies on similar 5-substituted-1H-tetrazoles have shown characteristic losses of nitrogen (N₂) and hydrazoic acid (HN₃) molecules, which can be valuable for structural analysis. lifesciencesite.com

Elemental Analysis (CHN)

Elemental analysis determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. These experimental percentages are then compared to the theoretical values calculated from the molecular formula of this compound, which is C₇H₇N₅. A close match between the experimental and calculated values provides strong evidence of the compound's purity and elemental composition.

Element Theoretical %
C52.17
H4.38
N43.45

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been instrumental in elucidating the structures of various metal complexes incorporating the this compound ligand.

In studies of manganese(II) complexes, X-ray crystallography has revealed the versatile coordination behavior of the deprotonated tetrazole ligand (ptz⁻). It can coordinate to the metal center through different nitrogen atoms of the tetrazole ring, and also via the pyridyl group, leading to the formation of extended two- and three-dimensional structures through hydrogen bonding networks. rsc.org

For instance, in a copper(I) complex, [Cu(C₆H₅N₅)(C₁₈H₁₅P)₂]BF₄, the 5-(pyridin-2-yl)-1H-tetrazole ligand acts as an N,N'-chelating agent, coordinating to the copper(I) cation along with two triphenylphosphine (B44618) ligands. nih.gov This results in a distorted tetrahedral geometry around the copper center. The analysis also showed that the tetrazole and pyridine rings are nearly coplanar, with a dihedral angle of 4.1(3)°. nih.gov

The synthesis of metal complexes often involves reacting a metal salt with the this compound ligand, sometimes in the presence of a base to facilitate deprotonation of the tetrazole ring. An alternative synthetic approach involves the in-situ formation of the tetrazole ring from 2-cyanopyridine (B140075) and sodium azide (B81097) in the presence of a metal salt. rsc.org The resulting complexes are then routinely characterized by single-crystal X-ray diffraction to confirm their molecular structures.

A selection of crystallographic data for complexes containing the 5-(pyridyl)-1H-tetrazole isomer is presented below, illustrating the type of structural information obtained.

Table 1: Selected Crystallographic Data for 5-(pyridyl)-tetrazole Complexes

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
[Fe(C₆H₄N₅)₂Cl(H₂O)] Monoclinic P2₁/c 17.072(3) 7.1905(14) 14.292(3) 90 113.85(3) 90
[Cu(C₆H₅N₅)(C₁₈H₁₅P)₂]BF₄ Triclinic 9.6640(19) 13.052(3) 15.947(3) 88.66(3) 84.80(3) 85.72(3)

Data for the related isomer 5-(4-Pyridyl)-1H-tetrazole and a Cu(I) complex with 5-(pyridin-2-yl)-1H-tetrazole. nih.gov

Thermal Analysis (Thermogravimetric Analysis - TGA/DTG)

Thermogravimetric analysis (TGA) and its derivative (DTG) are essential for evaluating the thermal stability and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature, while DTG represents the rate of mass change.

Studies on related tetrazole compounds, such as 5-(4-pyridyl)tetrazolate (H4-PTZ), demonstrate the utility of these techniques. maxapress.comsciopen.com TGA experiments are typically conducted by heating a small sample at a constant rate in a controlled atmosphere, such as nitrogen, to observe decomposition temperatures and weight loss stages. maxapress.commdpi.com For instance, the thermal decomposition of 5-amino-1H-tetrazole begins around 200 °C and proceeds in multiple stages. mdpi.com The data obtained from TGA, often in conjunction with other thermal analysis methods like Differential Scanning Calorimetry (DSC), can be used to determine kinetic parameters of decomposition, such as activation energy. maxapress.com This information is crucial for understanding the thermal hazards and stability of energetic materials containing the tetrazole moiety. maxapress.comsciopen.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. It involves scanning the potential of a working electrode and measuring the resulting current. This method provides information about the electrochemical reversibility, reaction mechanisms, and formal potentials of redox-active compounds. iieta.orgdtu.dk

In the context of this compound and its metal complexes, cyclic voltammetry can be used to study their electron transfer processes. The technique typically employs a three-electrode setup, with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution containing the analyte and a supporting electrolyte. nih.govcapes.gov.br By analyzing the resulting voltammograms, researchers can probe the redox behavior of the metal center and the ligand, providing insights into their electronic structure and potential applications in areas like catalysis or materials science. researchgate.net For example, studies on related pyridine-containing complexes have used CV to explore their redox chemistry. dtu.dk

Microscopic and Surface Characterization Techniques

Scanning electron microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and morphology of the material. For materials synthesized using this compound, SEM can be used to visualize the particle size, shape, and surface features of the resulting powders or films. This is particularly relevant for understanding the physical properties of the bulk material.

Transmission electron microscopy (TEM) is another powerful microscopy technique where a beam of electrons is transmitted through a very thin sample. TEM can provide much higher resolution images than SEM, allowing for the visualization of the internal structure of materials, including their crystal structure and any defects. For nanomaterials or crystalline samples derived from this compound, TEM can be used to obtain detailed information about the particle size distribution, morphology, and crystalline lattice.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently employed for the elemental analysis or chemical characterization of a sample. The method relies on the interaction between a high-energy electron beam and the specimen, which results in the emission of characteristic X-rays from the elements present. Each element possesses a unique atomic structure and, consequently, a unique set of X-ray emission peaks, allowing for qualitative and quantitative elemental analysis. researchgate.netresearchgate.net

When an electron beam strikes a sample, it can excite an inner shell electron, ejecting it and creating an electron hole. An electron from a higher energy outer shell then fills this hole. The energy difference between the higher and lower energy shells is released as an X-ray photon. The energy of this photon is characteristic of the element from which it was emitted. researchgate.netresearchgate.net An EDS detector measures the number and energy of these emitted X-rays to determine the elemental composition of the sample. researchgate.net

While specific EDS/EDX data for the uncomplexed this compound is not prevalent in the reviewed literature, the technique is widely applied to its metal complexes to confirm elemental composition. For instance, in the characterization of related tetrazole-containing coordination compounds, such as diaquabis[2-(1H-tetrazol-5-yl)pyrazinato]-Copper(II), SEM-EDX analysis was utilized to confirm the presence and quantify the metal content. In one such study, the EDX spectrum for the copper complex showed a copper content of 3.72% by weight and 0.79% by atomic percentage. researchgate.net Similarly, for a related cobalt complex, the analysis confirmed the presence of cobalt at 5.48% by weight and 1.30% by atomic percentage. researchgate.net This demonstrates the utility of EDS/EDX in verifying the successful coordination of the metal ion to the tetrazole-based ligand.

The theoretical elemental composition of this compound (C₇H₇N₅) is approximately 52.82% Carbon, 4.43% Hydrogen, and 43.73% Nitrogen by mass. An EDS/EDX analysis of a pure sample would be expected to show significant peaks corresponding to Carbon and Nitrogen. It is important to note that most EDS systems cannot detect very light elements like Hydrogen.

Interactive Data Table: Theoretical vs. Experimental Elemental Composition of a Related Copper Complex

ElementTheoretical Weight % (C₁₀H₈CuN₈O₂)Experimental Weight % researchgate.netTheoretical Atomic % (C₁₀H₈CuN₈O₂)Experimental Atomic % researchgate.net
Copper18.813.724.760.79
Carbon35.57-28.57-
Nitrogen33.18-38.09-
Oxygen9.47-9.52-
Hydrogen2.39-19.05-

Note: The experimental data is for a related but different complex, diaquabis[2-(1H-tetrazol-5-yl)pyrazinato]-Copper(II), and is provided for illustrative purposes of the technique's application. The full elemental composition was not reported in the cited source.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a key tool for investigating the magnetic properties of materials, providing insight into the electronic structure of metal ions in coordination complexes. For complexes of this compound, this technique is crucial for determining the oxidation state and spin state of the central metal ion.

The magnetic properties of these complexes are primarily dictated by the number of unpaired electrons in the d-orbitals of the metal center. The magnetic moment (μ) can be calculated from the measured magnetic susceptibility and is often reported in units of Bohr magnetons (B.M.).

Studies on various metal complexes of 5-(2-pyridyl)tetrazole (a closely related synonym) have utilized magnetic susceptibility measurements to elucidate their magnetic behavior. For example, room temperature magnetic moment measurements have been reported for several first-row transition metal complexes.

In a study involving isomeric pyridyl-tetrazole ligands, a copper(II) complex exhibited a magnetic moment of 2.6 B.M., which is indicative of the presence of a Cu(II) ion with one unpaired electron. researchgate.net Cobalt(II) complexes in the same study showed magnetic moments in the range of 3.65 to 4.5 B.M., consistent with high-spin Co(II) ions which typically have three unpaired electrons. researchgate.net Similarly, iron(II) complexes displayed magnetic moments of 4.7 and 5.0 B.M., characteristic of high-spin Fe(II) with four unpaired electrons. researchgate.net

Conversely, cobalt(III) Schiff base complexes incorporating the 5-(2-pyridyl)tetrazolate ligand have been found to be diamagnetic. researchgate.netresearchgate.net Their measured magnetic moments are very close to zero (e.g., 0.095 B.M. and 0.098 B.M.), which is expected for low-spin Co(III) complexes, as the six d-electrons are all paired in the t₂g orbitals in an octahedral geometry. researchgate.netresearchgate.net

Interactive Data Table: Room Temperature Magnetic Moments of Metal Complexes with Pyridyl-Tetrazole Ligands

Metal IonComplex FormulationMagnetic Moment (B.M.)Spin StateReference
Cu(II)[Cu(L)Cl]₂ (L = 5-(2-pyridyl)tetrazole derivative)2.6S = 1/2 researchgate.net
Co(II)[Co(L)₂] (L = 5-(2-pyridyl)tetrazole derivative)3.65 - 4.5High-spin (S = 3/2) researchgate.net
Fe(II)[Fe(L)₂] (L = 5-(2-pyridyl)tetrazole derivative)4.7 - 5.0High-spin (S = 2) researchgate.net
Co(III)[Co(L¹)(PTZ)(N₃)] (PTZ = 5-(2-pyridyl)tetrazolate)0.095Low-spin (S = 0) researchgate.netresearchgate.net
Co(III)[Co(L²)(PTZ)(N₃)] (PTZ = 5-(2-pyridyl)tetrazolate)0.098Low-spin (S = 0) researchgate.netresearchgate.net

These findings underscore the importance of magnetic susceptibility measurements in the characterization of coordination complexes of this compound, providing fundamental information about their electronic and magnetic nature.

Future Research Directions and Perspectives

Advancements in Sustainable Synthesis of Pyridylmethyl Tetrazoles

The development of environmentally friendly and efficient synthetic routes for pyridylmethyl tetrazoles is a critical area of future research. Current methods often rely on traditional batch processes which can be resource-intensive. Future efforts will likely concentrate on:

Green Chemistry Approaches: The exploration of "green" methodologies, such as those utilizing water as a solvent or employing microwave-assisted synthesis, is expected to grow. dntb.gov.uaresearchgate.net These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. dntb.gov.uaresearchgate.net Researchers are investigating the use of recoverable nanocatalysts, which can be reused for several reaction cycles without significant loss of activity, further enhancing the sustainability of the process. rsc.org

Continuous-Flow Synthesis: Flow chemistry offers a promising alternative to batch production, providing better control over reaction parameters, improved safety for handling potentially energetic intermediates, and higher yields. rsc.org The development of continuous, one-pot methods for constructing the triazole ring is an active area of investigation. rsc.org

Catalyst Development: The design of novel and more efficient catalysts is paramount. This includes the use of amine salts and other metal-free catalysts to promote the [3+2] cycloaddition reaction between nitriles and sodium azide (B81097), a key step in tetrazole synthesis. researchgate.net Research into heterogeneous catalysts, such as those supported on magnetic nanoparticles, is also gaining traction due to their ease of separation and recyclability. researchgate.netnih.gov

Exploration of Novel Coordination Architectures and Functional Materials

The ability of 5-(2-pyridylmethyl)-1H-tetrazole to act as a versatile ligand, coordinating with metal ions through its multiple nitrogen donor sites, opens up a vast landscape for the creation of new functional materials. rsc.orgnih.gov Future research will likely focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The design and synthesis of novel coordination polymers with diverse dimensionalities (1D, 2D, and 3D) will continue to be a major focus. rsc.orgrsc.orgrsc.org These materials have potential applications in gas storage, particularly for CO2 capture, catalysis, and as luminescent materials. rsc.orglifechemicals.com The introduction of different auxiliary ligands can lead to remarkable structural changes, allowing for the fine-tuning of the material's properties. rsc.org

Luminescent Materials: The investigation of the luminescent properties of coordination polymers containing pyridylmethyl tetrazolate ligands is a promising area. Researchers are exploring how the coordination environment and the nature of the metal ion influence the emission wavelengths and quantum yields of these materials.

Electrochromic and Energy Storage Materials: Recent studies have shown that coordination polymers based on related terpyridine ligands exhibit interesting electrochromic and supercapacitor properties. rsc.org Future work could explore the potential of pyridylmethyl tetrazole-based coordination polymers in these applications, focusing on achieving rapid color switching, high optical contrast, and good energy storage performance. rsc.org

Deeper Insights into Catalytic Mechanisms and Applications

Metal complexes of this compound and its derivatives have shown promise as catalysts in a variety of organic transformations. Future research will aim to elucidate the mechanisms of these catalytic reactions and expand their applications.

Oxidation Catalysis: Molybdenum complexes, in particular, have been shown to be effective catalysts for the epoxidation of olefins and the oxidation of sulfides. mdpi.commdpi.com Future studies will likely focus on understanding the reaction kinetics in different solvents, including bio-based alternatives, and elucidating the structure of the active catalytic species. mdpi.com The development of heterogeneous catalysts that can be easily recovered and reused is a key objective. mdpi.commdpi.com

Proton-Responsive Catalysis: The protic nature of the tetrazole ring can be exploited in catalysis. nih.gov Research into complexes where the proton-responsive unit in the second coordination sphere plays a crucial role in bond activation and cleavage is an emerging area. nih.gov

In-Cellulo Catalysis: A frontier in catalysis is the development of metal complexes that can perform catalytic reactions within living cells. nih.gov This has potential applications in pro-drug activation and the synthesis of therapeutic molecules directly at the site of action. nih.gov Future research could explore the use of pyridylmethyl tetrazole complexes for such applications, addressing challenges such as stability and deactivation in the complex biological environment. nih.gov

Computational Predictions for Structure-Property Relationships and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties of pyridylmethyl tetrazoles and their metal complexes.

Structure-Property Relationships: DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and vibrational spectra of these compounds. nih.govijcce.ac.ir By calculating parameters such as the HOMO-LUMO energy gap, researchers can predict the reactivity and stability of different derivatives. nih.govsjpas.com This knowledge can guide the rational design of new molecules with desired properties.

Corrosion Inhibition: Computational studies are being used to investigate the potential of tetrazole derivatives as corrosion inhibitors. acs.org DFT calculations and Monte Carlo simulations can help to understand the adsorption mechanism of these molecules on metal surfaces and identify the most effective inhibitors. acs.org

Predicting Reactivity: Fukui functions and Parr functions, derived from DFT calculations, can be used to identify the electrophilic and nucleophilic centers within a molecule, providing insights into its reactivity. nih.gov This information is crucial for predicting the outcome of chemical reactions and designing new synthetic strategies.

Targeted Ligand Design for Biological Systems

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisostere for the carboxylic acid group. nih.govhilarispublisher.com Future research will focus on the targeted design of this compound derivatives for specific biological applications.

Anticancer Agents: Tetrazole derivatives have shown promise as anticancer agents. nih.gov Future work will involve the synthesis and biological evaluation of new pyridinyl-tetrazole hybrids, with a focus on identifying compounds with enhanced binding affinity to specific cancer-related targets, such as the COX-2 enzyme. nih.govbethel.edu

Antibacterial and Antifungal Agents: The hybridization of the tetrazole ring with other antibacterial or antifungal pharmacophores is a promising strategy for developing new antimicrobial agents. acs.org

Enzyme Inhibition: The ability of the tetrazole ring to coordinate with metal ions makes it an attractive scaffold for designing enzyme inhibitors. Future research will involve the use of computational modeling to design ligands that can selectively bind to the active site of target enzymes. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 5-(2-Pyridylmethyl)-1H-tetrazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cycloaddition of azides to nitriles under acidic conditions. For example, using glacial acetic acid as a solvent and catalyst has been effective for analogous 5-substituted tetrazoles (e.g., 5-arylamino derivatives) with yields up to 85% . Nano-TiCl₄·SiO₂ catalysts under solventless conditions offer an alternative, reducing reaction time and improving regioselectivity . Optimization involves adjusting reaction temperature (80–100°C), azide-to-nitrile molar ratios (1:1.2), and catalyst loading (5–10 mol%) .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Characterization relies on multimodal analytical techniques:
  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 4.5–5.0 ppm (CH₂ linker) confirm the pyridylmethyl substituent .
  • FT-IR : Absorbance at ~2500 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) .
  • Elemental Analysis : Deviations ≤0.3% between calculated and observed C/H/N/S values validate purity .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ for C₈H₈N₆ (exact mass: 204.0866) .

Advanced Research Questions

Q. What mechanisms explain the regioselectivity of this compound formation in cycloaddition reactions?

  • Methodological Answer : Regioselectivity arises from electronic and steric effects. The nitrile group’s electron-withdrawing nature directs azide addition to the terminal carbon, favored in polar solvents (e.g., DMF) . Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the azide and acidic protons of the pyridylmethyl group . Metal-free conditions (e.g., TBAF catalysis) further enhance selectivity by minimizing side reactions .

Q. How does this compound perform as a ligand or catalyst in coupling reactions?

  • Methodological Answer : The tetrazole-pyridyl moiety acts as a bidentate ligand in coordination chemistry, stabilizing transition metals (e.g., Cu, Pd) for cross-coupling reactions. For example, in Suzuki-Miyaura couplings, Pd complexes of analogous tetrazoles achieve >90% yield under mild conditions (room temperature, aqueous ethanol) . The acidic N-H proton (pKa ~4.5) can also activate phosphoramidites in oligonucleotide synthesis, with coupling efficiencies ~80–90% .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with exothermic peaks (DSC) corresponding to tetrazole ring rupture and pyridylmethyl fragmentation . Kinetic studies (Kissinger method) reveal an activation energy of ~150 kJ/mol. Stability is enhanced in inert atmospheres (N₂/Ar), while aqueous acidic conditions accelerate hydrolysis to pyridylmethylamine and nitrogen gas .

Q. How can computational modeling guide the design of this compound derivatives with improved bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (HOMO-LUMO gaps, dipole moments) correlating with biological activity. Docking studies against targets (e.g., carbonic anhydrase) identify substituents at the tetrazole C5 position (e.g., electron-withdrawing groups) that enhance binding affinity . QSAR models using Hammett constants (σ) and logP values optimize pharmacokinetic profiles .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for tetrazole syntheses: How to reconcile solvent-based vs. solvent-free methods?

  • Methodological Answer : Conflicting yields (e.g., 67% in solventless vs. 85% in glacial acetic acid) arise from competing side reactions (e.g., nitrile hydrolysis). Solvent-free methods favor speed and regioselectivity but may require post-synthesis purification (HPLC, recrystallization) . Comparative studies using identical substrates and reaction scales are recommended to isolate solvent/catalyst effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.